Tyrphostin B56

Übersicht

Beschreibung

Tyrphostin B56, also known as AG 556, is a synthetic compound that belongs to the family of tyrphostins, which are known for their ability to inhibit protein tyrosine kinases. Tyrphostins have been studied for their potential therapeutic effects in various diseases, particularly those involving abnormal cell signaling pathways such as cancer and inflammatory conditions.

Synthesis Analysis

The synthesis of tyrphostins like B56 typically involves the formation of a benzylidenemalononitrile core structure, which is crucial for their activity as tyrosine kinase inhibitors. Some tyrphostins have been designed with heterocyclic or alpha-substituted benzylidenemalononitrile moieties to enhance their specificity and potency against particular tyrosine kinases .

Molecular Structure Analysis

Tyrphostins, including B56, are characterized by their benzylidenemalononitrile pharmacophore. This structure is essential for their function as inhibitors of tyrosine kinase activity. Some tyrphostins have been modified to form dimeric structures, which are intended to interact with the dimeric form of the epidermal growth factor receptor (EGFR) tyrosine kinases .

Chemical Reactions Analysis

Tyrphostins like B56 act primarily by inhibiting the autophosphorylation of tyrosine kinases, which is a key step in the activation of these enzymes. By competing with ATP or the substrate at the active site of the kinase, tyrphostins prevent the phosphorylation of tyrosine residues on target proteins, thereby disrupting signal transduction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of tyrphostins such as solubility, stability, and reactivity are influenced by their molecular structure. The presence of hydroxyl groups in some tyrphostins, for example, can confer antioxidant properties and affect their solubility in biological fluids .

Relevant Case Studies

Several studies have demonstrated the potential therapeutic effects of tyrphostin B56 in various models of disease. For instance, in a canine model of gram-negative septic shock, AG 556 improved survival times and reduced multiorgan failure without impairing host defenses, suggesting its role in preventing cytokine-induced damage . In rat models of shock induced by endotoxins or gram-positive bacteria, AG 556 extended mean survival times and reduced mortality, which was associated with the suppression of macrophage mediator production . Additionally, in human glioma cell lines, tyrphostins inhibited EGF-stimulated cell growth and tyrosine kinase activity, indicating their potential in cancer therapy . Tyrphostins have also been shown to protect neuronal cells from oxidative stress, suggesting a broader range of biological effects beyond kinase inhibition .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity in Colorectal Carcinoma

- Scientific Field : Oncology

- Application Summary : Tyrphostin B56 has been studied for its antitumor activity against BRAF V600E-mutant colorectal carcinoma cells .

- Methods of Application : The antitumor activities of Tyrphostin B56 were assessed in vitro via the MTT assay, DAPI staining of nuclei, RT-PCR and immunoblotting, wound healing, clonogenic assay, collagen I adhesion assay, and kinase inhibition assays .

- Results : Tyrphostin B56 showed selective activity against BRAF V600E-mutant HT-29 and COLO-201 colorectal carcinoma (CRC) cells. It caused inhibition of HT-29 clonogenic tumor growth and induced cytotoxicity by activating the intrinsic apoptosis pathway. It also reduced HT-29 cell adhesion and migration .

PP2A-B56 Holoenzyme Biological Function

- Scientific Field : Molecular Biology

- Application Summary : Tyrphostin B56, specifically its phosphorylation, has been studied for its role in the biological function of the PP2A-B56 holoenzyme .

- Methods of Application : The study analyzed advancements in LxxIxEx B56-binding motifs that provide the molecular details of PP2A-B56 binding specificity .

- Results : The study proposed strategies for intervening B56 phosphorylation to treat diseases associated with PP2A-B56 dysfunction. It also explored the emerging role of PP2A-B56 in the mitosis process, virus attack, and cancer development through LxxIxE motif-mediated PP2A-B56 targeting .

Kinase Inhibitory Activity

- Scientific Field : Pharmacology

- Application Summary : New N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles, which include Tyrphostin B56, have been synthesized and tested for their antiproliferative efficacy in various cancer models .

- Methods of Application : The study involved the preparation of new N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles and their (p-cymene)Ru(II) piano-stool complexes. These were then tested for their antiproliferative efficacy in various cancer models .

- Results : Some of the indole-based derivatives inhibited tumor cell proliferation at (sub-)micromolar concentrations with IC50 values below those of the clinically .

Kinase Inhibitory Activity

- Scientific Field : Pharmacology

- Application Summary : New N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles, which include Tyrphostin B56, have been synthesized and tested for their antiproliferative efficacy in various cancer models .

- Methods of Application : The study involved the preparation of new N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles and their (p-cymene)Ru(II) piano-stool complexes. These were then tested for their antiproliferative efficacy in various cancer models .

- Results : Some of the indole-based derivatives inhibited tumor cell proliferation at (sub-)micromolar concentrations with IC50 values below those of the clinically .

Eigenschaften

IUPAC Name |

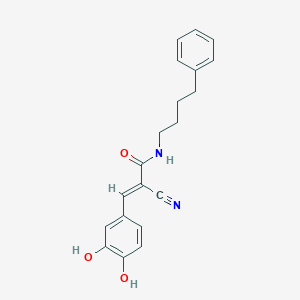

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCNJMUSWLTSCW-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrphostin B56 | |

CAS RN |

149092-35-3 | |

| Record name | AG 556 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin B56 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

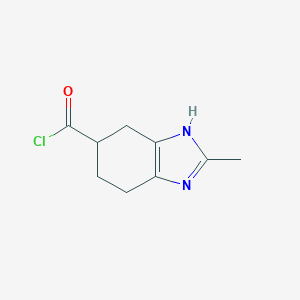

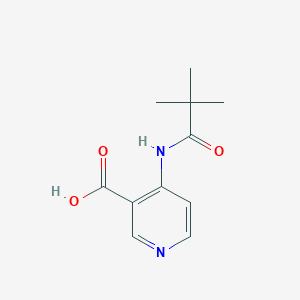

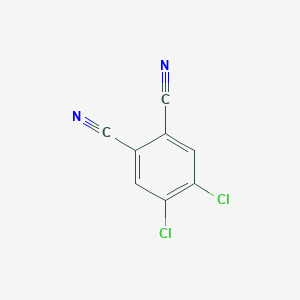

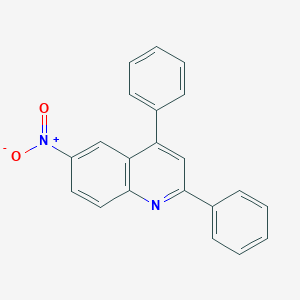

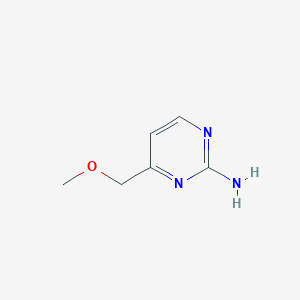

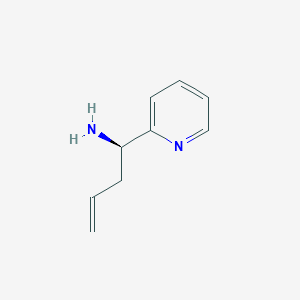

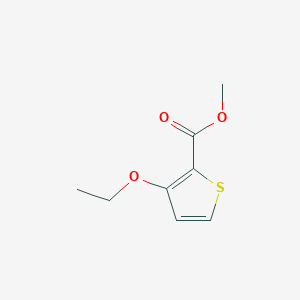

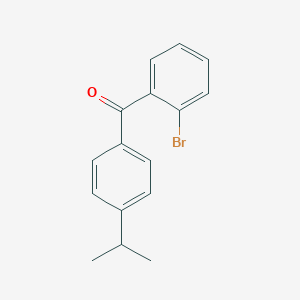

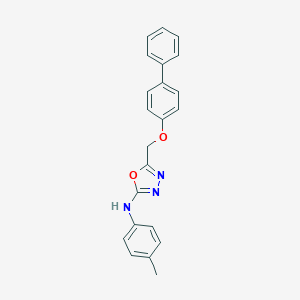

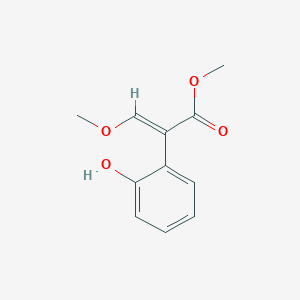

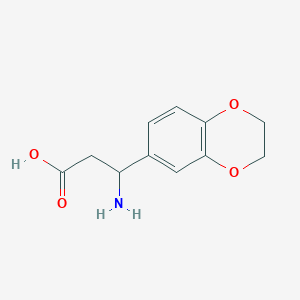

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.